An In-depth Technical Guide to 3-Fluorobenzyl Alcohol
An In-depth Technical Guide to 3-Fluorobenzyl Alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluorobenzyl alcohol (CAS No. 456-47-3), a key fluorinated aromatic alcohol. Given the increasing importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, this document details the compound's properties, synthesis protocols, and applications to support ongoing research and development.[1][2]
Chemical Identifiers and Structure
Below is a summary of the key identifiers for 3-Fluorobenzyl alcohol.
| Identifier | Value |
| CAS Number | 456-47-3[3][4][5][6] |
| Molecular Formula | C₇H₇FO[3][4][6] |
| Molecular Weight | 126.13 g/mol [3][4][6] |
| IUPAC Name | (3-fluorophenyl)methanol[6] |
| Synonyms | m-Fluorobenzyl alcohol, 3-Fluorobenzenemethanol[6][7] |
| EC Number | 207-265-3[3][7] |
| Beilstein Registry No. | 2242511[4] |
| PubChem CID | 68008[6] |
| SMILES | OCc1cccc(F)c1[8] |
| InChI Key | QDHRSLFSDGCJFX-UHFFFAOYSA-N[8] |
Physicochemical Properties
The physical and chemical properties of 3-Fluorobenzyl alcohol are crucial for its application in synthesis and formulation.
| Property | Value |
| Appearance | Clear colorless liquid[3][7] |
| Boiling Point | 104-105 °C at 22 mmHg[4][8][9] |
| Melting Point | 0 °C (approx.)[4][9] |
| Density | 1.164 g/mL at 25 °C[4][8][9] |
| Refractive Index (n20/D) | 1.513[4][8] |
| Flash Point | 90 °C (194 °F) - closed cup[8] |
| Solubility | Slightly soluble in Chloroform and Methanol[4] |
| pKa | 14.09 ± 0.10 (Predicted)[4] |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of 3-Fluorobenzyl alcohol are provided below.
A common laboratory-scale synthesis involves the reduction of 3-fluorobenzaldehyde (B1666160) using sodium borohydride (B1222165).[4]
Materials:
-
3-Fluorobenzaldehyde (20g, 0.161 mol)
-
Tetrahydrofuran (THF) (200 mL)
-
Sodium borohydride (NaBH₄) (2.03g, 0.054 mol)
-
Methanol (B129727) (15 mL)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-fluorobenzaldehyde (20g, 0.161 mol) in THF (200 mL) in a suitable reaction flask.
-
Add sodium borohydride (2.03g, 0.054 mol) to the reaction mixture.
-
Carefully add methanol (15 mL) dropwise to the mixture.
-
Stir the reaction mixture at ambient temperature for 2 hours.
-
Monitor the reaction for the complete consumption of the starting material (e.g., by TLC or GC).
-
Once the reaction is complete, wash the mixture with water (3 x 100 mL) and then with brine (100 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product. The expected yield is approximately 20.8g.[4]
An alternative synthesis route involves the catalytic hydrogenation of 3-fluorobenzaldehyde.[7][10]
Materials:
-
5 wt% Platinum on Carbon (Pt/C) catalyst (0.05 g)
-
Solvent (e.g., Ethanol, 20 mL)
-
Hydrogen (H₂) gas
-
100 mL Autoclave
Procedure:
-
Pre-treat the 5 wt% Pt/C catalyst (0.05 g) in a hydrogen flow at 673 K for 2 hours.
-
Transfer the pre-treated catalyst and 20 mL of solvent to a 100 mL autoclave.
-
Introduce 3-fluorobenzaldehyde into the autoclave.
-
Pressurize the autoclave with hydrogen gas to 4.0 MPa.
-
Heat the reaction to the designated temperature and maintain for the required reaction time.
-
After the reaction, cool the autoclave, vent the hydrogen, and analyze the products by gas chromatography (GC).
3-Fluorobenzyl alcohol can be acetylated using acetic anhydride (B1165640).[3]
Materials:
-
3-Fluorobenzyl alcohol
-
Acetic anhydride
-
Tribromo melamine (B1676169) (catalyst)
Procedure:
-
Combine 3-Fluorobenzyl alcohol and acetic anhydride in a reaction vessel.
-
Add a catalytic amount of tribromo melamine.
-
Stir the reaction at appropriate conditions (temperature and time would need to be optimized based on scale).
-
Monitor the reaction to completion.
-
Work up the reaction mixture to isolate the 3-fluorobenzyl acetate (B1210297) product.
Workflow and Pathway Diagrams
The following diagram illustrates the synthesis of 3-Fluorobenzyl alcohol from 3-fluorobenzaldehyde via sodium borohydride reduction.
Caption: Synthesis workflow for 3-Fluorobenzyl alcohol.
Applications in Research and Development
3-Fluorobenzyl alcohol serves as a versatile intermediate in various fields:
-
Pharmaceutical and Agrochemical Synthesis: It is a valuable building block for introducing the 3-fluorobenzyl moiety into more complex molecules, which can enhance biological activity and metabolic stability.[2][4][11]
-
Enzymatic Studies: It has been used as a substrate to investigate the pH dependence and mechanism of enzymes like aryl-alcohol oxidase, which is relevant in lignin (B12514952) degradation research.[3]
-
Materials Science: The unique properties imparted by the fluorine atom make this compound a useful precursor for developing liquid crystals and advanced polymers.[2][4]
-
Organic Synthesis: It is used in the development of novel synthetic methods, including its incorporation into new alcohol protecting groups.[2]
Safety and Handling
Proper handling of 3-Fluorobenzyl alcohol is essential in a laboratory setting.
-
Hazards: The compound is classified as an irritant and is combustible.[6][7] It may cause skin, eye, and respiratory irritation.[9][12] It is harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][14][15]
-
Handling: Use in a well-ventilated area or under a local exhaust hood.[12][14] Keep away from heat, sparks, and open flames.[13][14] Avoid contact with skin and eyes.[9][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][12][14] The recommended storage temperature is below +30°C.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluorobenzyl alcohol | 456-47-3 | Benchchem [benchchem.com]
- 3. 3-Fluorobenzyl alcohol CAS#: 456-47-3 [m.chemicalbook.com]
- 4. 3-氟苄醇 | 456-47-3 [m.chemicalbook.com]
- 5. 3-Fluorobenzyl alcohol [xieshichem.com]
- 6. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-Fluorobenzyl alcohol 98 456-47-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
